8-Bromo-2-methyl-5-nitroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal and industrial chemistry. researchgate.netsemanticscholar.org Recognized as a "privileged scaffold," its derivatives are integral to a multitude of natural products, particularly alkaloids, and synthetic compounds. semanticscholar.org The versatility of the quinoline nucleus allows for extensive chemical modification, providing a rich source for the discovery of novel bioactive molecules. semanticscholar.org
The significance of quinoline derivatives is underscored by their wide array of pharmacological activities. semanticscholar.org Researchers have extensively documented their potential in developing treatments for a variety of diseases. This broad spectrum of biological activity has cemented the quinoline framework as a crucial component in drug design and development.
Table 1: Documented Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Derivatives have shown the ability to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. researchgate.net |
| Anti-inflammatory | Certain quinoline-based molecules target key enzymes and receptors involved in inflammatory pathways. |
| Antimicrobial | The scaffold is found in numerous antibacterial, antifungal, and antiviral agents. |
| Antimalarial | Historically significant, quinoline is the core of drugs like chloroquine (B1663885) and quinine. |
| Antiparasitic | Effective against various parasites, including those responsible for Chagas disease. |
| Anti-Alzheimer | Some derivatives show potential in addressing the complex pathology of Alzheimer's disease. |
Overview of Halogenated Quinoline Derivatives in Synthetic Chemistry
The introduction of halogen atoms—such as bromine, chlorine, and iodine—onto the quinoline scaffold is a critical strategy in synthetic chemistry. Halogenated quinolines are not only found in numerous natural products and biologically active compounds but also serve as versatile intermediates for creating more complex molecules. The carbon-halogen bond provides a reactive site for a variety of powerful chemical transformations, most notably metal-catalyzed cross-coupling reactions.
These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to attach a wide range of other functional groups to the quinoline core, thereby systematically modifying the molecule's properties to enhance its biological activity or other desired characteristics. For instance, a bromine atom at a specific position can be replaced with an aryl group, an alkyl group, or a nitrogen-containing moiety, each potentially altering the compound's therapeutic profile. The regioselective halogenation of the quinoline ring is therefore a key area of research, with various methods developed to control the position of halogenation. researchgate.netresearchgate.net
Overview of Nitroquinoline Derivatives: Synthesis and Reactivity
The nitro group (NO₂) is a powerful functional group in organic synthesis, and its introduction to the quinoline ring yields nitroquinoline derivatives with unique reactivity. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the quinoline system. This electronic perturbation can activate the ring for certain types of reactions, particularly nucleophilic aromatic substitution (SNAr). semanticscholar.org
Synthesis of nitroquinolines is typically achieved through electrophilic nitration of the parent quinoline or a substituted derivative using nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring. For example, the nitration of 8-aminoquinoline (B160924) derivatives has been shown to selectively occur at the C5-position under certain photocatalyzed conditions. mdpi.com
The reactivity of the nitro group itself is also of great synthetic utility. It can be readily reduced to an amino group (-NH₂), which then serves as a versatile handle for further derivatization, such as amide bond formation or diazotization. This two-step process of nitration followed by reduction is a common and effective strategy for introducing nitrogen-based functional groups onto the quinoline scaffold.
Contextualization of 8-Bromo-2-methyl-5-nitroquinoline within Advanced Quinoline Research
The compound This compound represents a highly functionalized and synthetically valuable intermediate within the broader field of advanced quinoline research. While specific studies on this exact molecule are not extensively detailed in public literature, its structure combines several key features that make it a compound of significant interest for chemical synthesis and drug discovery.
The molecular architecture can be deconstructed to understand its potential utility:
Quinoline Core : Provides the fundamental bicyclic scaffold known for its diverse biological activities.
2-Methyl Group : The methyl group at the C2 position can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.
8-Bromo Group : This is arguably the most synthetically important feature. The bromine atom at the C8 position serves as a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, enabling the creation of a library of diverse compounds for screening. The synthesis of the precursor, 8-bromo-2-methylquinoline (B152758), has been reported and serves as a key starting material. nih.govnih.gov
5-Nitro Group : As a strong electron-withdrawing group, the nitro function at the C5 position deactivates the benzene portion of the ring towards electrophilic substitution but can activate it for nucleophilic attack. More importantly, the nitro group can be chemically transformed, most commonly via reduction to an amine (NH₂). This resulting amino group provides another point for diversification, allowing for the attachment of different moieties through amide coupling or other reactions. The synthesis of 5-nitroquinoline derivatives is a well-established field. mdpi.comnih.gov
The strategic placement of these three distinct functional groups on the quinoline scaffold makes this compound a versatile building block. A plausible synthetic route would involve the nitration of 8-bromo-2-methylquinoline. The presence of both a versatile halogen "handle" for coupling reactions and a reducible nitro group for further functionalization positions this compound as an ideal intermediate for constructing complex, poly-functionalized quinoline derivatives aimed at exploring new chemical space in medicinal chemistry and materials science.
Table 2: Structural Features and Synthetic Implications of this compound
| Feature | Position | Chemical Group | Implication in Synthetic Chemistry |
|---|---|---|---|
| Core Structure | N/A | Quinoline | Foundational scaffold with known biological relevance. |
| Substitution 1 | C2 | Methyl (-CH₃) | Influences steric and electronic properties of the final molecule. |
| Substitution 2 | C5 | Nitro (-NO₂) | Strong electron-withdrawing group; can be reduced to an amine for further derivatization. |
| Substitution 3 | C8 | Bromo (-Br) | Key reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVAXCFWFXWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 8 Bromo 2 Methyl 5 Nitroquinoline
Transformations Involving the Bromo Substituent
The bromine atom on the quinoline (B57606) ring is a versatile handle for introducing molecular complexity through substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org In the case of 8-bromo-2-methyl-5-nitroquinoline, the potent electron-withdrawing nature of the nitro group at the C-5 position activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the bromo substituent by a variety of nucleophiles. wikipedia.org
The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com The nucleophile first attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The presence of the ortho/para-directing nitro group is crucial for stabilizing this negatively charged intermediate through delocalization of the electron density. libretexts.orgmasterorganicchemistry.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
It is noteworthy that in some systems, SNAr reactions can compete with other substitution pathways, such as the Vicarious Nucleophilic Substitution of hydrogen (VNS). However, the relative rates of these reactions can be influenced by factors like the nature of the nucleophile and the specific substitution pattern of the aromatic ring. proquest.comkuleuven.be
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The bromo substituent at the C-8 position serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, allowing for the synthesis of complex molecular architectures.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Kumada, Stille, and Sonogashira couplings, are widely employed in organic synthesis. rhhz.net These reactions typically involve the oxidative addition of a transition metal catalyst, such as palladium or copper, to the carbon-halogen bond. This is followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. rhhz.net
In the context of this compound, the bromine atom can be readily displaced by various organometallic reagents in the presence of a suitable catalyst to form C-C bonds. Similarly, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, enables the formation of C-N bonds by reacting the aryl bromide with amines. The formation of C-O bonds can also be achieved through analogous coupling reactions with alcohols or phenols. The nitro group can also be used as a coupling partner in some transition metal-catalyzed reactions. rhhz.net
Transformations of the Nitro Group
The nitro group is a key functional group that not only influences the reactivity of the quinoline ring but can also be chemically transformed to introduce new functionalities.
Reduction of the Nitro Group to Amino Functionality
The nitro group of this compound can be readily reduced to an amino group. This transformation is a fundamental process in organic synthesis as it provides access to arylamines, which are valuable precursors for a wide range of pharmaceuticals and other functional molecules.
Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. Other reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed. The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroquinolines
Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitro-activated aromatic systems, including nitroquinolines. proquest.comkuleuven.beorganic-chemistry.org
The VNS reaction involves the attack of a carbanion, which bears a leaving group at the nucleophilic center, on the aromatic ring. organic-chemistry.org The nitro group activates the ring towards this nucleophilic attack, and the substitution typically occurs at positions ortho or para to the nitro group. kuleuven.beorganic-chemistry.org In the case of 5-nitroquinolines, the VNS reaction generally directs the incoming nucleophile to the C-6 position. kuleuven.be The reaction proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of a hydrogen and the leaving group from the carbanion. kuleuven.be
A key feature of the VNS reaction is that it allows for the direct C-H functionalization of the aromatic ring, providing a powerful method for the introduction of various substituents. proquest.comx-mol.com The reaction is often faster than the competing SNAr of a halogen substituent. kuleuven.beorganic-chemistry.org
Reactivity of the Methyl Group at C-2 Position
The methyl group at the C-2 position of the quinoline ring, while generally less reactive than the bromo and nitro groups, can still participate in certain chemical transformations. Due to its position adjacent to the ring nitrogen, the protons of the methyl group exhibit some degree of acidity and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles.
Furthermore, the methyl group can be a site for oxidation reactions, potentially leading to the corresponding carboxylic acid or aldehyde under appropriate conditions. The reactivity of this methyl group can also be influenced by the electronic effects of the other substituents on the quinoline ring.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
The reactivity of the quinoline ring system towards electrophilic aromatic substitution is a well-established principle in heterocyclic chemistry. Generally, electrophilic attack on an unsubstituted quinoline molecule preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The positions most susceptible to substitution are C5 and C8. youtube.com However, the reactivity and regioselectivity of this reaction are significantly influenced by the presence of existing substituents on the ring.
In the case of this compound, the quinoline core is substituted with three distinct groups: a bromo group at position 8, a nitro group at position 5, and a methyl group at position 2. The interplay of the electronic effects of these substituents, in addition to the inherent influence of the quinoline nitrogen, dictates the feasibility and outcome of further electrophilic substitution.
Influence of Existing Substituents:
Nitro Group (-NO₂): The nitro group at the C5 position is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. This significantly reduces the nucleophilicity of the aromatic system, making electrophilic substitution reactions considerably more difficult to achieve. As a director, the nitro group channels incoming electrophiles to the positions meta to itself. In this molecule, the positions meta to C5 are C7.
Bromo Group (-Br): The bromine atom at the C8 position is also a deactivating group, albeit weaker than the nitro group. Halogens deactivate the ring towards electrophilic attack through their electron-withdrawing inductive effect. However, through resonance, they are classified as ortho, para-directors. The position ortho to the C8 substituent is C7.
Methyl Group (-CH₃): The methyl group at the C2 position is an activating group that directs incoming electrophiles to ortho and para positions. However, its location on the already electron-deficient pyridine ring means its influence on substitution on the benzenoid ring is minimal.
Quinoline Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates this ring towards electrophilic attack.
Predicted Reactivity and Regioselectivity:
The combined effect of these substituents renders the this compound molecule highly deactivated towards electrophilic aromatic substitution. Any potential reaction would likely require harsh conditions.
The directing effects of the existing substituents on the benzenoid ring are crucial for predicting the site of further substitution. The two available positions on this ring are C6 and C7.
The nitro group at C5 directs meta to C7 .
The bromo group at C8 directs ortho to C7 .
Both the primary directing groups on the carbocyclic ring guide an incoming electrophile to the same position, C7. This strong concordance suggests that if an electrophilic substitution reaction were to occur, the product would be the 7-substituted derivative. The high degree of deactivation from the multiple electron-withdrawing groups, however, remains a significant kinetic barrier to such transformations.
The following table summarizes the directing influence of the key functional groups on the available positions for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Substitution |
|---|---|---|---|---|
| Nitro (-NO₂) | C5 | Strongly Deactivating | Meta-directing | C7 |
| Bromo (-Br) | C8 | Deactivating | Ortho, Para-directing | C7 (ortho) |
| Methyl (-CH₃) | C2 | Activating | Ortho, Para-directing | (Primarily affects the pyridine ring) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 8-Bromo-2-methyl-5-nitroquinoline, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multi-nuclear techniques, would be employed for a comprehensive structural analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electronic nature of the quinoline (B57606) ring system.
The aromatic region would likely display a set of coupled multiplets. The proton at position 3, adjacent to the methyl group, would appear as a singlet or a narrow doublet. The protons on the carbocyclic ring (H-6 and H-7) would show a more complex splitting pattern due to their coupling with each other. The electron-withdrawing nitro group at position 5 would significantly deshield the proton at position 6, causing it to resonate at a lower field. The bromine atom at position 8 would also influence the chemical shift of the adjacent proton at H-7. The methyl group at position 2 would give rise to a characteristic singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.5 - 7.7 | d |
| H-4 | ~8.2 - 8.4 | d |
| H-6 | ~8.0 - 8.2 | d |
| H-7 | ~7.8 - 8.0 | d |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. 's' denotes a singlet, and 'd' denotes a doublet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the quinoline ring system and the methyl group. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
The carbon atom attached to the nitro group (C-5) and the carbon atom bonded to the bromine (C-8) are expected to be significantly affected, with their resonances shifted to lower fields. The quaternary carbons (C-2, C-4a, C-5, C-8, and C-8a) would generally show weaker signals compared to the protonated carbons. The methyl carbon would appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~160 - 162 |
| C-3 | ~122 - 124 |
| C-4 | ~135 - 137 |
| C-4a | ~148 - 150 |
| C-5 | ~145 - 147 |
| C-6 | ~125 - 127 |
| C-7 | ~130 - 132 |
| C-8 | ~118 - 120 |
| C-8a | ~146 - 148 |
Note: These are estimated values based on computational models and data from similar structures. docbrown.info
Multi-nuclear NMR and Advanced Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced NMR techniques would be crucial. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons. An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This is especially useful for identifying the quaternary carbons and confirming the substitution pattern on the quinoline ring. For example, the correlation between the methyl protons and the C-2 and C-3 carbons would confirm the position of the methyl group. Similarly, correlations from the aromatic protons to the substituted carbons (C-5 and C-8) would verify the locations of the nitro and bromo groups.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups. The most prominent bands would arise from the nitro group, the C-Br bond, the aromatic C-H and C=C bonds, and the methyl group.
The nitro group (NO₂) would exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, generally below 700 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1650 cm⁻¹ region. The methyl group would show C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations near 1380 cm⁻¹ and 1460 cm⁻¹.
Table 3: Predicted Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Methyl C-H Stretch | 2900 - 3000 | Medium |
| C=C/C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |
| Methyl C-H Bend | 1380, 1460 | Medium |
Note: These are predicted frequency ranges based on known group frequencies and computational studies on related molecules. elixirpublishers.comresearchgate.netresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While vibrations involving a change in dipole moment are strong in FTIR, vibrations that cause a change in polarizability are strong in Raman. For this compound, the symmetric vibrations of the quinoline ring system and the symmetric stretch of the nitro group are expected to be prominent in the FT-Raman spectrum.
The symmetric stretching of the aromatic rings would give a strong band in the 1550-1650 cm⁻¹ region. The symmetric NO₂ stretch, which is also strong in the FTIR, would likely be observed with significant intensity in the Raman spectrum as well. The C-Br stretching vibration may also be more easily identified in the Raman spectrum compared to the FTIR spectrum. This complementary nature of FTIR and FT-Raman is invaluable for a complete vibrational analysis of the molecule. elixirpublishers.comresearchgate.net
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to assign vibrational modes (e.g., from Infrared or Raman spectroscopy) to specific internal coordinates of a molecule, such as bond stretches, angle bends, and torsions. A PED analysis for this compound would theoretically involve:
Quantum Chemical Calculations: Optimization of the ground state geometry and calculation of the harmonic vibrational frequencies using methods like Density Functional Theory (DFT).
Vibrational Mode Assignment: The calculated frequencies would be compared to experimental spectra. PED analysis would then quantify the contribution of each internal coordinate to a particular vibrational mode.
Without experimental or calculated data, a specific PED table cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, a UV-Vis spectrum would be expected to show absorptions corresponding to π→π* and n→π* transitions associated with the substituted quinoline ring system. The nitro group, being a strong chromophore, would significantly influence the absorption maxima.
A typical analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or chloroform) and recording the absorbance as a function of wavelength. The resulting data would be presented in a table listing the absorption maxima (λmax) and the corresponding molar absorptivity (ε). However, no such experimental data has been reported in the searched literature. The electronic absorption spectra of related compounds, such as 8-hydroxyquinoline (B1678124), show transitions in the UV region, which are influenced by the solvent environment. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound.
For this compound (C10H7BrN2O2), HRMS would confirm its molecular formula by providing a precise mass measurement that accounts for the isotopic distribution of bromine (79Br and 81Br), which would result in two characteristic molecular ion peaks (M and M+2) of nearly equal intensity. The fragmentation pattern in the mass spectrum would reveal information about the molecule's structure, with expected fragments arising from the loss of the nitro group (NO2), the bromine atom (Br), or the methyl group (CH3). While fragmentation patterns for other brominated compounds have been studied docbrown.infodocbrown.info, specific data for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecular geometry and intermolecular interactions of this compound.
Crystal Data and Molecular Geometry
A crystallographic analysis would yield a set of crystal data, including the crystal system, space group, and unit cell dimensions. It would also provide precise bond lengths, bond angles, and torsion angles for the this compound molecule. This would allow for a detailed description of the planarity of the quinoline ring and the orientation of the methyl and nitro substituents. At present, no published crystal structure exists for this compound.
Analysis of Intermolecular Interactions (e.g., π-π Stacking)
The crystal packing of this compound would likely be influenced by various intermolecular interactions. Due to the presence of the aromatic quinoline system and the electron-withdrawing nitro group, π-π stacking interactions between adjacent molecules are expected to play a significant role in the crystal lattice. nih.govnumberanalytics.com These interactions involve the overlap of π-orbitals of parallel or offset aromatic rings. rsc.org Other potential interactions could include C–H···O or C–H···N hydrogen bonds and halogen bonds involving the bromine atom. Analysis of these interactions is crucial for understanding the supramolecular chemistry and solid-state properties of the compound. Studies on other substituted quinolines and nitroaromatic compounds have highlighted the importance of these interactions in their crystal engineering. researchgate.netnih.govnih.gov However, without a determined crystal structure, a specific analysis of these interactions for this compound cannot be performed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. A typical study on 8-Bromo-2-methyl-5-nitroquinoline would employ a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. The choice of a basis set, for instance, 6-311++G(d,p), would be critical in ensuring the accuracy of the calculations by providing a flexible description of the electron distribution. Such studies would yield valuable data on the molecule's energy, electronic properties, and vibrational frequencies.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis would also be performed to identify other low-energy conformers and to understand the molecule's flexibility, particularly concerning the orientation of the nitro and methyl groups relative to the quinoline (B57606) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Data not available | ||
| C-N (nitro) | Data not available | ||
| N-O (nitro) | Data not available | ||
| C-C (ring) | Data not available | ||
| C-N (ring) | Data not available | ||
| C-C-Br | Data not available | ||
| C-C-N (nitro) | Data not available | ||
| O-N-O | Data not available | ||
| C-C-C-N (nitro) | |||
| C-C-C-Br |
This table is illustrative. No experimental or theoretical data for these specific parameters are publicly available.
Electronic Structure Analysis
The analysis of a molecule's electronic structure is key to understanding its reactivity, spectral properties, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com An analysis of this compound would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
This table is illustrative. No calculated energy values for this specific compound are publicly available.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. For this compound, an MEP map would highlight the electron-rich areas (typically colored red), which are susceptible to electrophilic attack, and the electron-deficient areas (typically colored blue), which are prone to nucleophilic attack. The electronegative oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring would be expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might show positive potential.
Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of quinoline derivatives have revealed their potential for applications in optoelectronics and photonics. These properties are intrinsically linked to the molecular structure, particularly the arrangement of electron-donating and electron-accepting groups, which can lead to significant intramolecular charge transfer (ICT). While direct computational data for this compound is not extensively available in the reviewed literature, the NLO properties can be inferred from studies on analogous substituted quinoline systems.
The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. Computational studies, typically employing Density Functional Theory (DFT), have shown that quinoline derivatives featuring a push-pull electronic system exhibit enhanced β values. In the case of this compound, the nitro group (-NO2) at the 5-position acts as a strong electron-withdrawing group, while the methyl group (-CH3) at the 2-position is a weak electron-donating group. The bromine atom at the 8-position, being an electronegative halogen, also influences the electronic distribution. This substitution pattern creates a potential for ICT, which is a key factor for a significant NLO response.
Table 1: Calculated Non-Linear Optical (NLO) Properties of Representative Quinoline Derivatives (Illustrative)
| Compound/Derivative | Dipole Moment (Debye) | First-Order Hyperpolarizability (β) (esu) |
| Quinoline (Reference) | ~2.2 | Low |
| Nitro-substituted Quinoline | Higher | Significantly Enhanced |
| Amino-substituted Quinoline | Higher | Enhanced |
| Amino-nitro-substituted Quinoline | Highest | Highest |
Note: This table is illustrative and based on general findings for substituted quinolines. Specific values for this compound require dedicated computational studies.
Reactivity Descriptors and Chemical Hardness Calculations
Computational chemistry provides a powerful toolkit for understanding the chemical reactivity of molecules through various descriptors derived from conceptual DFT. researchgate.net These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), offer insights into the stability and reactivity of a compound. For this compound, these parameters can be calculated to predict its behavior in chemical reactions.
Chemical Hardness and Softness: Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap, indicating higher reactivity. The relationship is defined as: η = (E_LUMO - E_HOMO) / 2 S = 1 / η
Given the presence of the electron-withdrawing nitro group, this compound is expected to have a relatively low-lying LUMO, which would contribute to a smaller HOMO-LUMO gap compared to unsubstituted quinoline. This suggests that the molecule would be moderately soft and thus, reasonably reactive.
Electronegativity, Chemical Potential, and Electrophilicity Index: Electronegativity (χ) measures the power of a molecule to attract electrons, while the chemical potential (μ) represents the escaping tendency of electrons. The electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. These are calculated as: χ = - (E_HOMO + E_LUMO) / 2 μ = -χ ω = μ^2 / (2η)
The presence of the highly electronegative nitro and bromo substituents would lead to a high electronegativity and a more positive electrophilicity index for this compound. This indicates a strong capacity to act as an electrophile in chemical reactions. DFT calculations on various quinoline derivatives have consistently shown that such substitutions significantly influence these reactivity descriptors. nih.govrsc.org
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Definitions and Expected Trends for this compound)
| Descriptor | Formula | Definition | Expected Trend for this compound |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | Moderate |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity | Moderate |
| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Power to attract electrons | High |
| Chemical Potential (μ) | -χ | Escaping tendency of electrons | Highly Negative |
| Electrophilicity Index (ω) | μ^2 / (2η) | Energy lowering upon accepting electrons | High |
Intermolecular and Intramolecular Interactions
The biological activity and solid-state properties of molecules are heavily influenced by a complex network of intermolecular and intramolecular interactions. Computational methods such as Noncovalent Interaction (NCI) analysis, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are instrumental in visualizing and characterizing these weak interactions. imperial.ac.uk
For this compound, several types of noncovalent interactions are expected to play a crucial role in its supramolecular chemistry:
Halogen Bonding: The bromine atom at the 8-position can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds with the nitro group and the quinoline nitrogen are likely to be present.
π-π Stacking: The planar aromatic quinoline core can participate in π-π stacking interactions, which are a significant driving force for the packing of aromatic molecules in the solid state. uncw.edu
NCI and RDG Analysis: NCI analysis is a powerful tool for visualizing noncovalent interactions in real space. imperial.ac.ukacs.org It is based on the electron density and its derivatives. The RDG is a scalar field that identifies regions of low electron density corresponding to noncovalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix, different types of interactions can be distinguished: attractive interactions (like hydrogen and halogen bonds) are typically represented by blue or green isosurfaces, while repulsive steric clashes are shown in red. For this compound, an NCI plot would be expected to reveal distinct regions corresponding to the aforementioned interactions.
ELF and LOL Analysis: The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a topological analysis of electron pairing. They are used to visualize regions of high electron localization, such as covalent bonds and lone pairs. In the context of intermolecular interactions, ELF and LOL can help to understand the electronic rearrangements that occur upon the formation of noncovalent bonds.
Solvent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD) are widely used to simulate these solvent effects. bohrium.commdpi.comq-chem.comq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
For this compound, a molecule with a significant dipole moment due to its polar nitro group, solvent effects are expected to be pronounced. The choice of solvent can alter its absorption and emission spectra (solvatochromism), as well as its reactivity.
Polarizable Continuum Model (PCM): The PCM is a popular implicit solvation model where the solute is placed in a cavity within a dielectric continuum representing the solvent. bohrium.commdpi.com This model is effective in capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations could predict shifts in its UV-Vis absorption maxima in solvents of varying polarity. For instance, in a polar solvent, the excited state, which is often more polar than the ground state in such push-pull systems, would be stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum.
Solvent Model Density (SMD): The SMD model is a universal solvation model that, in addition to the bulk electrostatics, includes terms for cavitation, dispersion, and solvent structure effects. q-chem.comq-chem.com It is generally considered to provide more accurate solvation free energies than standard PCM. Applying the SMD model to this compound would offer a more refined understanding of its behavior in different solvents, which is crucial for applications where the molecule is used in solution.
Theoretical studies on similar quinoline derivatives have demonstrated the successful application of these models in reproducing experimental solvatochromic shifts. bohrium.com It is therefore anticipated that PCM and SMD calculations would provide valuable insights into the solvent-dependent properties of this compound.
Mechanistic Insights into Biological Interactions of Quinoline Derivatives in Vitro Studies
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline (B57606) derivatives, this has been instrumental in identifying potential macromolecular targets and understanding binding mechanisms.
While specific docking studies for 8-Bromo-2-methyl-5-nitroquinoline are not widely available, research on analogous compounds provides significant insights. For instance, molecular docking studies of various quinoline derivatives with protein targets like HIV reverse transcriptase and DNA damage response (DDR) kinases have been performed. nih.govmdpi.com These studies consistently show that the quinoline nitrogen atom is a key player, often forming hydrogen bonds with the hinge region of kinases, which makes these compounds competitive inhibitors of ATP. mdpi.com
The prediction of binding energies through computational methods helps to quantify the affinity of a ligand for its target. Docking studies on quinoline derivatives have yielded a range of binding scores, indicating their potential as inhibitors for various enzymes. For instance, in a study of quinoline derivatives targeting HIV reverse transcriptase, a compound with a bromo-substituted phenyl ring showed a high docking score of -10.67, suggesting strong binding affinity. nih.gov Another study on fluoroquinolone derivatives targeting DNA gyrase also utilized docking to predict binding modes and interactions. nih.gov
For quinoline-3-carboxamides (B1200007) targeting ATM kinase, docking scores were used to predict selectivity against other kinases like PI3Kγ. mdpi.com Although the specific binding energy for this compound is not documented, the collective data suggests that the combination of its substituents would likely result in significant binding affinity to various biological targets, a hypothesis that requires direct computational and experimental validation.
Structure-Activity Relationship (SAR) Studies of Substituted Quinoline Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. For quinoline derivatives, SAR studies have established several key principles. benthamdirect.comnih.govnih.govmdpi.comyoutube.comgonzaga.edu
The position and nature of substituents on the quinoline ring are critical. For antimalarial 4-aminoquinolines, a chlorine atom at the C7-position is essential for activity. youtube.com Conversely, any substitution at the C8-position has been reported to abolish the activity of some 4-aminoquinoline (B48711) compounds. youtube.com This highlights the sensitivity of biological activity to the substitution pattern.
In the context of anticancer agents, a study on brominated 8-substituted quinolines found that an 8-hydroxy group led to greater anticancer potential. benthamdirect.comgelisim.edu.tr Specifically, 5,7-dibromo-8-hydroxyquinoline showed strong antiproliferative activity. benthamdirect.comgelisim.edu.tr For antifungal 2-methyl-8-quinolinols, 5,7-dihalo-substituted derivatives were the most potent. nih.gov The presence of a nitro group, as seen in nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), is known to confer potent antibacterial activity. nih.gov These findings suggest that the bromine and nitro groups in this compound are likely key contributors to its potential biological activity, while the methyl group at position 2 may modulate this activity.
Mechanistic Studies on Cellular Processes and Molecular Targets (e.g., Inhibition of Bacterial DNA Gyrase, DNA Intercalation)
Quinoline derivatives exert their biological effects through diverse mechanisms. A prominent mechanism, particularly for antibacterial quinolones, is the inhibition of DNA gyrase (topoisomerase II). nih.govyoutube.comnih.govyoutube.comyoutube.com This enzyme is essential for relieving torsional stress in bacterial DNA during replication. Quinolones bind to the gyrase-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome. nih.govnih.govyoutube.com
Another well-documented mechanism is DNA intercalation. researchgate.netnih.govbiorxiv.orglongdom.orgnih.gov The planar structure of the quinoline ring system allows it to slip between the base pairs of the DNA double helix. researchgate.net This insertion can cause conformational changes, disrupt DNA replication and transcription, and ultimately trigger cytotoxic effects. researchgate.net Some quinoline derivatives have been specifically designed as DNA-intercalating antitumor agents. nih.gov
Furthermore, quinoline derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Studies have shown that they can trigger caspase-dependent apoptosis, associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov Some derivatives also cause cell cycle arrest, for example at the G2/M phase, preventing cancer cell proliferation. arabjchem.org Given its structure, this compound could potentially act through one or more of these mechanisms, such as DNA interaction or enzyme inhibition.
In Vitro Assessment of Biological Interaction Potential
The diverse chemical space of quinoline derivatives has led to their evaluation against a wide array of diseases in vitro.
Antimicrobial Potential: Many quinoline derivatives exhibit significant antimicrobial activity. nih.govresearchgate.netacs.orgresearchgate.net For example, 5-nitro-8-hydroxyquinoline (nitroxoline) is a known antibacterial agent. nih.gov Studies on various substituted quinolines have shown excellent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nih.govresearchgate.net The presence of nitro and cyano groups has been noted to enhance antimicrobial efficacy. researchgate.net This suggests that this compound holds promise as a potential antimicrobial agent.
Antifungal Potential: The antifungal properties of quinolines are also well-documented. nih.govnih.govmdpi.comacs.org A study of 2-methyl-8-quinolinols found that 5,7-dichloro and 5,7-dibromo derivatives were highly fungitoxic against fungi like Aspergillus niger and Trichophyton mentagrophytes. nih.gov Other studies have identified novel 2-substituted-4-aminoquinolines with potent, broad-spectrum antifungal activities (MIC values of 4-32 μg/mL). nih.gov
Anticancer Potential: The anticancer activity of quinolines is a major area of research. benthamdirect.comnih.govarabjchem.orgnih.govnih.gov Derivatives such as 6-Bromo-5-nitroquinoline have demonstrated significant antiproliferative activity against cancer cell lines like HeLa and HT29, inducing apoptosis. nih.gov Brominated 8-hydroxyquinolines have also shown strong activity against various tumor cell lines. benthamdirect.comgelisim.edu.tr The mechanism often involves the induction of apoptosis and inhibition of key enzymes like topoisomerase I. benthamdirect.comgelisim.edu.tr Clioquinol and nitroxoline have shown anticancer effects by inhibiting FoxM1 signaling in cholangiocarcinoma cells. doaj.org
Antimalarial and Antileishmanial Potential: Quinoline is the core scaffold for many antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govmdpi.comnih.govmdpi.com SAR studies continually explore new derivatives to combat drug-resistant strains of Plasmodium falciparum. youtube.comnih.govmdpi.com Additionally, certain 4-substituted quinolines have been investigated for their antileishmanial potential, showing inhibitory activity against proteases of Leishmania mexicana. nih.gov
The table below summarizes the in vitro biological activities of various substituted quinoline derivatives, providing a comparative context for the potential of this compound.
| Compound Class/Derivative | Biological Activity | Organism/Cell Line | Key Findings/MIC/IC50 |
| Brominated 8-Hydroxyquinolines | Anticancer | C6, HeLa, HT29 | IC50 values from 6.7 to 25.6 µg/mL; inhibit Topoisomerase I. benthamdirect.comgelisim.edu.tr |
| 6-Bromo-5-nitroquinoline | Anticancer | C6, HeLa, HT29 | Showed significant antiproliferative activity and induced apoptosis. nih.gov |
| 5,7-Dibromo-2-methyl-8-quinolinol | Antifungal | A. niger, T. mentagrophytes | Among the most fungitoxic 2-methyl-8-quinolinols tested. nih.gov |
| Substituted 4-Aminoquinolines | Antifungal | Various invasive fungi | Potent and broad-spectrum activity with MIC values of 4-32 μg/mL. nih.gov |
| Various Quinolines | Antibacterial | B. cerus, S. aureus, P. aeruginosa, E. coli | Excellent MIC values ranging from 3.12 to 50 µg/mL. nih.govresearchgate.net |
| 4-Substituted Quinolines | Antileishmanial | Leishmania mexicana | Inhibition of cysteine proteases. nih.gov |
| Quinoline-Sulfonamide Hybrids | Antimalarial | Plasmodium falciparum | IC50 values from 0.05 to 1.63 μM. mdpi.com |
Applications As Chemical Intermediates in Advanced Organic Synthesis
Precursor for the Synthesis of Aminoquinoline Derivatives
The nitro group is a well-known precursor to an amino group via reduction. The reduction of a nitroquinoline to an aminoquinoline is a common transformation in the synthesis of biologically active molecules. For instance, the nitration of 2-methylquinoline (B7769805) is known to produce a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline. google.com These nitroquinolines can then be reduced to their corresponding aminoquinolines.
Theoretically, 8-Bromo-2-methyl-5-nitroquinoline could be reduced to form 5-amino-8-bromo-2-methylquinoline. This transformation would provide a valuable scaffold with three distinct points for further functionalization: the amino group, the bromo substituent, and the methyl group. The amino group could undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.
Table 1: Hypothetical Reduction of this compound
| Starting Material | Reagent | Product | Potential Subsequent Reactions of Amino Group |
| This compound | e.g., SnCl₂/HCl, H₂/Pd-C | 5-Amino-8-bromo-2-methylquinoline | Acylation, Alkylation, Diazotization, Sulfonylation |
This table is based on theoretical possibilities derived from the known chemistry of related compounds, as no direct literature exists for this specific reaction.
Building Block for the Construction of Complex Heterocyclic Systems
The bromine atom on the quinoline (B57606) core, particularly at the 8-position, would serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
The combination of the bromo substituent and the other functional groups on the this compound ring would allow for sequential and site-selective modifications. For example, a Suzuki coupling at the 8-position could introduce a new aryl or heteroaryl group, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine. This stepwise approach could lead to the synthesis of intricate polycyclic and heterocyclic systems. The synthesis of various heterocyclic compounds is of significant interest in medicinal chemistry. openmedicinalchemistryjournal.com
Role in the Synthesis of Pharmacologically Relevant Scaffolds and Derivatives
Quinoline and its derivatives are a prominent class of N-heterocyclic compounds that form the core of many pharmacologically active agents. researchgate.net They are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.
Given the established pharmacological importance of aminoquinolines and other substituted quinolines, this compound would be a logical starting point for the development of new therapeutic agents. The ability to selectively functionalize the molecule at three different positions would provide access to a large chemical space for drug discovery programs. For example, derivatives of 4-methyl-5-phenoxyprimaquine, an 8-aminoquinoline (B160924), have been investigated as potential antimalarial agents. nih.gov The hypothetical 5-amino-8-bromo-2-methylquinoline derived from the title compound could be a precursor to analogous structures.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 8-Bromo-2-methyl-5-nitroquinoline, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with 2-methylquinoline. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .
- Step 2 : Nitration of the brominated intermediate (8-bromo-2-methylquinoline) requires fuming nitric acid or mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitro groups to the 5-position. Excess acid improves regioselectivity .
- Purification : Use column chromatography (silica gel, 63–200 µm) with dichloromethane/diethyl ether (6:1) gradients, followed by recrystallization from ethanol for >99% purity .
- Yield Optimization : Higher yields (~75%) are achieved with slow reagent addition and inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. How can the purity of this compound be accurately determined?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time and UV absorbance (λ = 254 nm) confirm purity .
- Melting Point : Compare observed mp (e.g., 139–141°C for analogous 5-bromo-8-nitroisoquinoline) with literature values .
- Elemental Analysis : Validate C, H, N, and Br content via combustion analysis. Example: Calcd. for C₁₀H₈BrN₂O₂: C, 42.72; H, 1.99; Br, 31.58; N, 11.07 .
Q. What are the key spectroscopic characteristics for structural confirmation?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons as doublets (δ 8.12–8.84 ppm, J = 5.9–8.3 Hz) and methyl groups as singlets (δ 2.5–2.7 ppm) .
- ¹³C NMR : Key peaks include C-Br (δ 118.9–148.1 ppm) and nitro group carbons (δ 145–150 ppm) .
- X-ray Crystallography : Resolve π-π stacking interactions (centroid distance ~3.76 Å) and confirm substituent positions .
Advanced Research Questions
Q. How do substituents (methyl, nitro, bromo) influence the regioselectivity of electrophilic attacks on the quinoline ring?
- Methodological Answer :
- Electronic Effects : The methyl group at C2 acts as an electron donor, directing electrophiles (e.g., Br⁺, NO₂⁺) to para/meta positions. Bromine at C8 deactivates the ring, while the nitro group at C5 further stabilizes intermediates via resonance .
- Steric Effects : Steric hindrance from C2-methyl limits substitution at adjacent positions. Computational DFT studies (e.g., Gaussian 09) predict reactivity trends .
Q. What strategies mitigate side reactions (e.g., isomerization, over-nitration) during bromination/nitration steps?
- Methodological Answer :
- Controlled Temperature : Maintain nitration at ≤5°C to prevent polynitration. Use ice baths and dropwise HNO₃ addition .
- Catalyst Selection : Lewis acids (e.g., FeCl₃) improve regioselectivity in bromination. Avoid excess NBS to minimize di-brominated byproducts .
- Workup : Quench reactions with NaHCO₃ to neutralize acids and extract impurities via liquid-liquid partitioning .
Q. How can computational modeling predict reaction pathways for synthesizing this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and activation energies. For example, simulate nitro group orientation to predict regioselectivity .
- Molecular Dynamics : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using packages like GROMACS .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer :
- Data Discrepancies : Yields vary due to solvent purity (anhydrous vs. technical grade) and catalyst batch. For example, NBS from different suppliers may contain moisture, reducing bromination efficiency .
- Resolution : Standardize reagents (e.g., redistill solvents, use fresh NBS) and validate protocols via inter-lab reproducibility tests .
Q. How is this compound utilized in developing kinase inhibitors or fluorescent probes?
- Methodological Answer :
- Kinase Inhibitors : The quinoline scaffold binds ATP pockets. Modify C5-nitro to amine via reduction (e.g., H₂/Pd-C) for hydrogen bonding with kinase residues .
- Fluorescent Probes : Introduce fluorophores (e.g., dansyl groups) at C8-bromo via Suzuki coupling. Monitor emission shifts (λem ~450 nm) in cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
